molecular formula C16H23N5O B11001237 N-(heptan-2-yl)-3-(5-methyl-1H-tetrazol-1-yl)benzamide

N-(heptan-2-yl)-3-(5-methyl-1H-tetrazol-1-yl)benzamide

Cat. No.: B11001237
M. Wt: 301.39 g/mol
InChI Key: LQNAUKMGCJGHHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(heptan-2-yl)-3-(5-methyl-1H-tetrazol-1-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides Benzamides are known for their diverse applications in medicinal chemistry, particularly as therapeutic agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(heptan-2-yl)-3-(5-methyl-1H-tetrazol-1-yl)benzamide typically involves the following steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized through the cyclization of an appropriate nitrile with sodium azide under acidic conditions.

    Attachment of the Heptan-2-yl Group: The heptan-2-yl group can be introduced via alkylation reactions using suitable alkyl halides.

    Formation of the Benzamide Moiety: The final step involves the coupling of the tetrazole derivative with a benzoyl chloride derivative under basic conditions to form the benzamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(heptan-2-yl)-3-(5-methyl-1H-tetrazol-1-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially affecting its reactivity and properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., Cl2, Br2) or nucleophiles (e.g., amines, alcohols) can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes or as a potential therapeutic agent.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(heptan-2-yl)-3-(5-methyl-1H-tetrazol-1-yl)benzamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, thereby modulating their activity. The tetrazole ring and benzamide moiety may play key roles in these interactions, influencing the compound’s affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

    N-(heptan-2-yl)-3-(1H-tetrazol-1-yl)benzamide: Lacks the methyl group on the tetrazole ring.

    N-(heptan-2-yl)-3-(5-methyl-1H-tetrazol-1-yl)benzoate: Contains a benzoate ester instead of a benzamide.

    N-(heptan-2-yl)-3-(5-methyl-1H-tetrazol-1-yl)aniline: Features an aniline group instead of a benzamide.

Uniqueness

N-(heptan-2-yl)-3-(5-methyl-1H-tetrazol-1-yl)benzamide is unique due to the presence of both the heptan-2-yl group and the methyl-substituted tetrazole ring. These structural features may confer distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C16H23N5O

Molecular Weight

301.39 g/mol

IUPAC Name

N-heptan-2-yl-3-(5-methyltetrazol-1-yl)benzamide

InChI

InChI=1S/C16H23N5O/c1-4-5-6-8-12(2)17-16(22)14-9-7-10-15(11-14)21-13(3)18-19-20-21/h7,9-12H,4-6,8H2,1-3H3,(H,17,22)

InChI Key

LQNAUKMGCJGHHK-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(C)NC(=O)C1=CC(=CC=C1)N2C(=NN=N2)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.